molecular formula C20H26Cl2N4O2S2 B5971498 N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(5-chloro-2-thiophenecarboxamide)

N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(5-chloro-2-thiophenecarboxamide)

Cat. No. B5971498
M. Wt: 489.5 g/mol
InChI Key: MDLWCFIEYXURFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(5-chloro-2-thiophenecarboxamide), commonly known as PDC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PDC has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of PDC is not fully understood. However, it has been suggested that PDC may act by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. PDC may also induce apoptosis in cancer cells by activating the caspase pathway. The anti-viral activity of PDC may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
PDC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PDC has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, PDC has been found to exhibit anti-viral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using PDC in lab experiments is its ability to exhibit multiple biological activities. This makes it a useful tool for studying various cellular pathways and processes. However, one limitation of using PDC is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of PDC.

Future Directions

There are several future directions for the study of PDC. One potential area of research is the development of PDC-based therapeutics for the treatment of inflammatory diseases, cancer, and viral infections. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of PDC. In addition, further studies are needed to determine the safety and potential side effects of PDC in vivo.

Synthesis Methods

The synthesis of PDC involves the reaction of 1,4-bis(bromomethyl)benzene with 1,3-dichloropropan-2-ol in the presence of sodium hydroxide to form 1,4-bis(chloromethyl)benzene. This intermediate is then reacted with piperazine to form N,N'-bis(2-chloroethyl)piperazine. The final step involves the reaction of N,N'-bis(2-chloroethyl)piperazine with 5-chloro-2-thiophenecarboxylic acid to form PDC.

Scientific Research Applications

PDC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. PDC has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. In addition, PDC has been found to exhibit anti-viral activity against the hepatitis C virus.

properties

IUPAC Name

5-chloro-N-[3-[4-[3-[(5-chlorothiophene-2-carbonyl)amino]propyl]piperazin-1-yl]propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26Cl2N4O2S2/c21-17-5-3-15(29-17)19(27)23-7-1-9-25-11-13-26(14-12-25)10-2-8-24-20(28)16-4-6-18(22)30-16/h3-6H,1-2,7-14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLWCFIEYXURFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(S2)Cl)CCCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chlorothiophene-2-carboxamide)

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